N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
Description
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide (CAS: 1574378-28-1) is a synthetic small molecule with a molecular formula of C₁₉H₁₅FN₄O₂ and a molecular weight of 350.35 g/mol. Its structure combines a 6-fluoro-4-oxoquinazolin-3(4H)-yl group linked via an ethyl chain to an indole-5-carboxamide scaffold.
Properties
Molecular Formula |
C19H15FN4O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O2/c20-14-2-4-17-15(10-14)19(26)24(11-23-17)8-7-22-18(25)13-1-3-16-12(9-13)5-6-21-16/h1-6,9-11,21H,7-8H2,(H,22,25) |
InChI Key |
SMSJVOZAHIKSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluoro Group:
Coupling with Indole Derivative: The final step involves coupling the quinazolinone derivative with an indole-5-carboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The indole-5-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
3.1 Structural Features
- Target Compound : The 6-fluoro-4-oxoquinazolinyl moiety distinguishes it from analogs. This group may confer unique hydrogen-bonding or π-π stacking interactions with biological targets, though its role is uncharacterized.
- A6/A15 : The sulfamoylphenyl substituent in A6 enhances solubility and may contribute to antitumor activity by modulating carbonic anhydrase or kinase pathways .
- Acrizanib : Designed for topical ocular delivery, its pyrimidinyloxy group and trifluoromethylpyrazole optimize VEGFR-2 inhibition and corneal penetration .
3.3 Physicochemical Properties
- Molecular Weight : The target compound (350.35 g/mol) falls within the "rule of five" limits for drug-likeness, unlike bulkier analogs like SR1988 (497.61 g/mol) .
- Solubility : The fluoro and oxoquinazolinyl groups may enhance aqueous solubility compared to highly lipophilic derivatives like compound 4k .
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H19FN4O2
- Molecular Weight : 378.4 g/mol
- CAS Number : 1574481-90-5
The structure features an indole ring linked to a quinazolinone moiety, which is essential for its biological activity. The presence of a fluorine atom and a carboxamide group further enhances its pharmacological profile.
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes. Preliminary studies suggest that it may interact with acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. The compound's structure allows it to bind effectively to the active site of AChE, potentially leading to enhanced cholinergic signaling.
Table 1 summarizes the AChE inhibitory activity of related compounds:
Neuroprotective Activity
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Anticancer Potential
There is emerging evidence suggesting that this compound may also possess anticancer properties. The dual heterocyclic structure allows for interactions with multiple biological targets, potentially inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on AChE Inhibition : A recent study evaluated various quinazoline derivatives for their ability to inhibit AChE. The findings indicated that modifications at specific positions significantly influenced inhibitory potency, suggesting a structure–activity relationship that could be exploited in drug design .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results showed that these compounds could enhance cell survival and reduce apoptosis in neuronal cell lines exposed to harmful agents .
- Anticancer Activity : A study exploring the anticancer effects of indole-based compounds reported promising results, indicating that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
